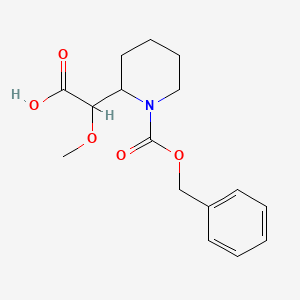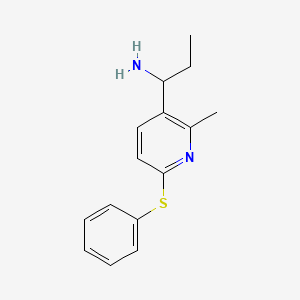
5-(2-Aminothiazol-4-yl)-2-ethoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Aminothiazol-4-yl)-2-ethoxybenzoic acid is a heterocyclic compound that contains both a thiazole ring and a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of the thiazole ring, which is known for its biological activity, makes this compound a valuable candidate for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminothiazol-4-yl)-2-ethoxybenzoic acid typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of 2-aminothiazole with ethyl 2-bromo-5-ethoxybenzoate under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the yield and purity of the product. The purification process typically involves recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Aminothiazol-4-yl)-2-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
5-(2-Aminothiazol-4-yl)-2-ethoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(2-Aminothiazol-4-yl)-2-ethoxybenzoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and inhibit their activity, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial properties . The compound can also interact with cellular pathways involved in cancer cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A simpler compound with similar biological activities.
2-Ethoxybenzoic acid: Lacks the thiazole ring but shares the benzoic acid moiety.
5-(2-Aminothiazol-4-yl)-2-methoxybenzoic acid: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
5-(2-Aminothiazol-4-yl)-2-ethoxybenzoic acid is unique due to the combination of the thiazole ring and the ethoxybenzoic acid moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent compared to its simpler analogs.
Propriétés
Formule moléculaire |
C12H12N2O3S |
|---|---|
Poids moléculaire |
264.30 g/mol |
Nom IUPAC |
5-(2-amino-1,3-thiazol-4-yl)-2-ethoxybenzoic acid |
InChI |
InChI=1S/C12H12N2O3S/c1-2-17-10-4-3-7(5-8(10)11(15)16)9-6-18-12(13)14-9/h3-6H,2H2,1H3,(H2,13,14)(H,15,16) |
Clé InChI |
NCQZHDFRZTYBCE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2=CSC(=N2)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11797339.png)
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11797341.png)

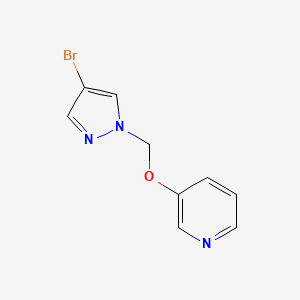
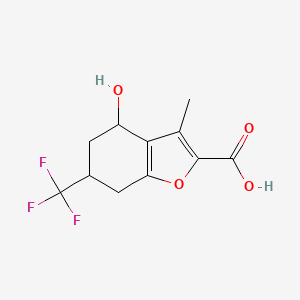
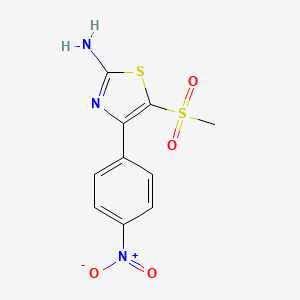

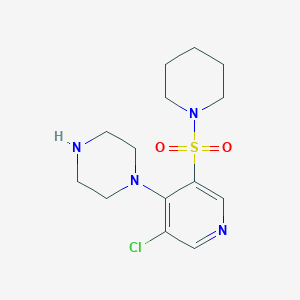
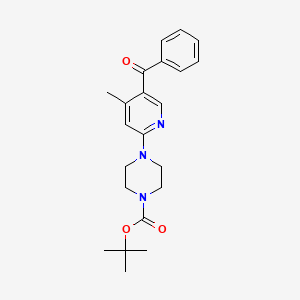
![N-Methylbenzo[d]oxazol-6-amine](/img/structure/B11797397.png)

